tert-Butyl (2-methylthiazol-4-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-methylthiazol-4-yl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-methylthiazol-4-amine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions are generally mild, often carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-methylthiazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.
Triethylamine: Used as a base in the synthesis of the compound.
Major Products Formed
Deprotected Amines: Removal of the tert-butyl group yields the free amine.
Substituted Carbamates: Substitution reactions can yield various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2-methylthiazol-4-yl)carbamate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for tert-Butyl (2-methylthiazol-4-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
tert-Butyl carbazate: Used in similar applications as a protecting group.
tert-Butyl N-methylcarbamate: Also used as a protecting group in organic synthesis.
Uniqueness
tert-Butyl (2-methylthiazol-4-yl)carbamate is unique due to the presence of the thiazole ring, which can impart additional reactivity and functionality compared to other carbamates. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-10-7(5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHAYYMOHDJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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